N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Description
The compound “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide” is a complex organic molecule. Unfortunately, I couldn’t find a detailed description of this specific compound12.
Synthesis Analysis
The synthesis of similar compounds, such as cyanoacetamide derivatives, often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates3. However, the specific synthesis process for “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide” is not available in the sources I found.
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For a similar compound, “N- {1-cyano-1- [ (2-fluorophenyl)methyl]ethyl}acetamide”, the InChI code is1S/C12H13FN2O/c1-9 (16)15-12 (2,8-14)7-10-5-3-4-6-11 (10)13/h3-6H,7H2,1-2H3, (H,15,16)
1. However, the specific InChI code for “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide” is not available in the sources I found.Chemical Reactions Analysis
Cyanoacetamide derivatives are known to react with common bidentate reagents to form a variety of heterocyclic compounds3. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions3. However, the specific chemical reactions involving “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide” are not available in the sources I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its molecular weight, storage temperature, purity, and physical form. For a similar compound, “N- {1-cyano-1- [ (2-fluorophenyl)methyl]ethyl}acetamide”, the molecular weight is 220.25, the storage temperature is room temperature, the purity is 95%, and the physical form is powder1. However, the specific physical and chemical properties for “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide” are not available in the sources I found.Safety And Hazards
The safety and hazards of a compound can often be found in its Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find the MSDS for “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide”.
Future Directions
The future directions of a compound typically refer to its potential applications and research directions. Unfortunately, I couldn’t find specific information on the future directions for “N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide”.
properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-15-8-4-3-7-13(15)16(9-20)22-18(24)14-10-21-17(23)12-6-2-1-5-11(12)14/h1-8,10,16H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHOOOBKYSVWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NC(C#N)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide |
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